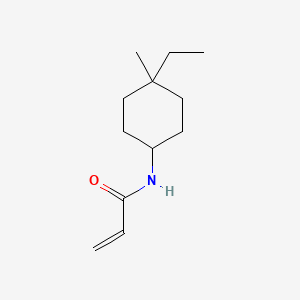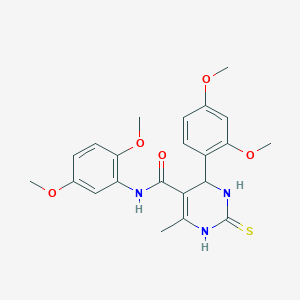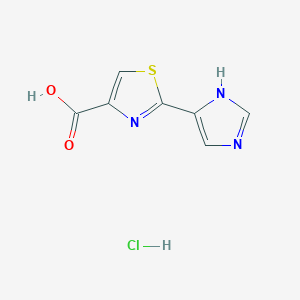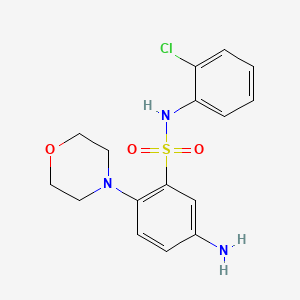
N-(4-Ethyl-4-methylcyclohexyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Ethyl-4-methylcyclohexyl)prop-2-enamide, commonly known as EMCPA, is a chemical compound that belongs to the class of cyclohexanecarboxamide derivatives. It has been extensively studied for its potential applications in scientific research due to its unique properties, including its ability to modulate certain physiological and biochemical processes.
Mécanisme D'action
EMCPA exerts its effects by binding to the TRPV1 ion channel and inhibiting its activation. This leads to a reduction in the release of pro-inflammatory cytokines and neuropeptides, which in turn reduces pain and inflammation.
Biochemical and Physiological Effects
In addition to its effects on TRPV1, EMCPA has also been shown to modulate other physiological and biochemical processes. For example, it has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This may lead to an increase in endocannabinoid levels, which can have a variety of effects on the body, including reducing pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using EMCPA in scientific research is its specificity for TRPV1. This allows researchers to selectively modulate this ion channel without affecting other physiological processes. However, one limitation of EMCPA is its relatively low potency, which may limit its usefulness in certain experimental contexts.
Orientations Futures
There are several potential future directions for research on EMCPA. One area of interest is the development of more potent analogs of the compound that could be used in a wider range of experimental contexts. Additionally, further research is needed to fully understand the mechanisms by which EMCPA exerts its effects on TRPV1 and other physiological processes. Finally, there is potential for the development of new analgesic drugs based on EMCPA and related compounds.
Méthodes De Synthèse
The synthesis of EMCPA is typically achieved through a multi-step process that involves the reaction of 4-ethyl-4-methylcyclohexanone with propionyl chloride, followed by the addition of sodium hydroxide and acetic anhydride. The resulting product is then purified through a series of chromatography and recrystallization steps to yield pure EMCPA.
Applications De Recherche Scientifique
EMCPA has been extensively studied for its potential applications in scientific research. One of its primary uses is as a modulator of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in the regulation of pain and inflammation. EMCPA has been shown to inhibit TRPV1 activation, making it a promising candidate for the development of new analgesic drugs.
Propriétés
IUPAC Name |
N-(4-ethyl-4-methylcyclohexyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-4-11(14)13-10-6-8-12(3,5-2)9-7-10/h4,10H,1,5-9H2,2-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAQABWSFQRBQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(CC1)NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Ethyl-4-methylcyclohexyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol](/img/structure/B2909378.png)


![[4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2909386.png)


![2-[3-[[5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2909389.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2909390.png)



![3-Methyl-2-oxo-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,3-benzoxazole-5-sulfonamide](/img/structure/B2909398.png)